(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC15781293
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClN2O |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3R)-3-chloropiperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C8H15ClN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | UKZZQNGVSHGTHA-NKWVEPMBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H](C1)Cl)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)Cl)N |
Introduction
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-propan-1-one is a synthetic organic compound belonging to the class of amino ketones. This compound is characterized by the presence of a chiral center at the 2-amino position and a piperidine ring substituted with a chlorine atom at the 3-position. Its stereochemistry is defined as (S) for the amino group and (R) for the piperidine substituent.
Structural Features
The compound consists of:
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A central amino ketone backbone.
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A piperidine ring substituted with a chlorine atom at the 3-position.
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Defined stereochemistry, which may influence its biological activity and interaction with enzymes or receptors.
Biological Relevance
Although specific biological activity for this compound was not detailed in the provided sources, compounds with similar structures often exhibit pharmacological properties such as:
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Acting as intermediates in drug synthesis.
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Potential roles in enzyme inhibition or receptor binding due to their amino ketone functionality and chirality.
Synthesis and Characterization
The synthesis of (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-propan-1-one typically involves:
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Formation of the piperidine ring with a chlorine substituent at the desired position.
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Coupling with an amino ketone precursor under controlled conditions to ensure stereochemical integrity.
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Purification and characterization using techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
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Mass spectrometry (MS) for molecular weight determination.
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High-performance liquid chromatography (HPLC) for enantiomeric purity.
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Applications
While specific applications are not mentioned, compounds of this type are often used in:
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Medicinal chemistry as building blocks for drug discovery.
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Studies involving chiral molecules to understand stereospecific interactions in biological systems.
Research Findings
No direct studies on this compound were available in the provided data, but related compounds with similar frameworks have been explored for:
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Antiviral activity, particularly against RNA-dependent RNA polymerase targets .
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HIV inhibition through interaction with reverse transcriptase .
Data Gaps and Future Directions
Further research is required to explore:
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The pharmacokinetics and pharmacodynamics of this compound.
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Its potential as a lead compound in drug development.
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Toxicological profiles to assess safety.
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